molecular formula C12H11ClN6O B1436773 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine CAS No. 1188305-14-7

4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine

Cat. No.: B1436773
CAS No.: 1188305-14-7
M. Wt: 290.71 g/mol
InChI Key: OPAAWRFSDSLNLF-UHFFFAOYSA-N
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Description

4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine (: 1188305-14-7) is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a unique hybrid architecture, incorporating both a 1,2,4-oxadiazole and a pyrazole ring within a single scaffold. The presence of these distinct pharmacophores makes it a valuable building block for developing novel bioactive molecules . The 1,2,4-oxadiazole ring system is a well-characterized bioisostere for carboxylic esters and amides, often employed to improve metabolic stability and pharmacokinetic properties of lead compounds . Concurrently, the pyrazole nucleus is a privileged structure in medicinal chemistry, extensively documented to confer a wide spectrum of biological activities. Pyrazole-containing compounds have demonstrated anti-inflammatory, antimicrobial, and anticancer effects in scientific literature, making this core a frequent target in hit-to-lead optimization campaigns . The specific substitution pattern on this molecule—including the 3-chlorophenyl group on the oxadiazole and the diamine functionality on the pyrazole—provides multiple vectors for chemical modification, allowing researchers to finely tune the properties of the compound for specific biological targets. This product is supplied as a high-purity material for research applications. It is intended for use in Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN6O/c1-15-11-8(9(14)17-18-11)12-16-10(19-20-12)6-3-2-4-7(13)5-6/h2-5H,1H3,(H4,14,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAAWRFSDSLNLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NNC(=C1C2=NC(=NO2)C3=CC(=CC=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves:

  • Construction of the 1,2,4-oxadiazole ring bearing the 3-chlorophenyl substituent.
  • Synthesis of the N-methyl substituted 3,5-diaminopyrazole core.
  • Coupling or linking of the oxadiazole moiety to the pyrazole nucleus at the appropriate position (position 4 of the pyrazole).

This approach requires careful control of regioselectivity and functional group compatibility.

Preparation of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is commonly synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents. For the 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl fragment, a typical method includes:

  • Reaction of 3-chlorobenzonitrile with hydroxylamine to form the corresponding amidoxime.
  • Cyclization of the amidoxime with an acid chloride or ester derivative to form the oxadiazole ring.

This method ensures the incorporation of the 3-chlorophenyl group at the 3-position of the oxadiazole ring.

Synthesis of the N-Methyl-3,5-diaminopyrazole Core

Pyrazole derivatives bearing amino substituents at positions 3 and 5 and an N-methyl group can be synthesized through several routes:

  • Condensation of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds, followed by selective methylation at the pyrazole nitrogen.
  • Use of tosylhydrazones of α,β-unsaturated carbonyl compounds under microwave-assisted solvent-free conditions to yield 3,5-substituted pyrazoles, as reported in recent synthetic studies.
  • Iron- or ruthenium-catalyzed oxidative coupling methods to achieve tri- and tetra-substituted pyrazoles with high regioselectivity.

Coupling of Oxadiazole and Pyrazole Units

The linkage of the oxadiazole ring to the pyrazole nucleus at position 4 is typically achieved through cross-coupling reactions or nucleophilic substitution, depending on the available functional groups. For example:

  • Using halogenated pyrazole derivatives (e.g., 4-bromo or 4-chloro pyrazoles) to undergo palladium-catalyzed coupling with oxadiazole-containing organometallic reagents.
  • Direct nucleophilic substitution if the oxadiazole moiety contains a suitable leaving group.

Patent WO2021255071A1 describes related oxadiazole-pyrazole compounds prepared via such coupling strategies, emphasizing the importance of controlling reaction conditions to preserve the sensitive functional groups and achieve the desired substitution pattern.

Representative Preparation Procedure (Hypothetical Based on Literature)

Step Reaction Reagents/Conditions Outcome
1 Formation of amidoxime 3-Chlorobenzonitrile + hydroxylamine hydrochloride, base, aqueous ethanol, reflux 3-Chlorophenyl amidoxime
2 Cyclization to oxadiazole Amidoxime + acid chloride or ester, dehydrating agent (e.g., POCl3), reflux 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl derivative
3 Pyrazole core synthesis α,β-Unsaturated carbonyl compound + methylhydrazine, microwave activation, solvent-free N-Methyl-3,5-diaminopyrazole
4 Coupling reaction Halogenated pyrazole + oxadiazole organometallic reagent, Pd catalyst, base, inert atmosphere 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine

Analytical Data and Research Findings

  • The use of microwave-assisted synthesis for pyrazole derivatives has been shown to improve yields and reduce reaction times significantly.
  • Ruthenium(II)-catalyzed oxidative CN coupling provides a regioselective route to tri- and tetra-substituted pyrazoles, which can be adapted for the diamine substitution pattern.
  • The presence of electron-withdrawing groups such as the 3-chlorophenyl substituent on the oxadiazole ring influences the reactivity and stability of intermediates during coupling.
  • Purification typically involves chromatographic techniques, and structural confirmation is achieved by IR, NMR (1H and 13C), and mass spectrometry.

Summary Table of Preparation Methods

Method Key Reagents Catalysts/Conditions Advantages Limitations
Amidoxime formation and cyclization 3-Chlorobenzonitrile, hydroxylamine, acid chloride Reflux, dehydrating agents High regioselectivity for oxadiazole ring Requires careful control to avoid side reactions
Microwave-assisted pyrazole synthesis α,β-Unsaturated carbonyl, methylhydrazine Microwave, solvent-free Rapid, high yield, environmentally friendly Requires specialized equipment
Ruthenium(II)-catalyzed oxidative CN coupling Diarylhydrazones, vicinal diols Ru(II) catalyst, oxygen gas High regioselectivity, functional group tolerance Catalyst cost, oxygen handling
Palladium-catalyzed coupling Halogenated pyrazole, oxadiazole organometallic Pd catalyst, base, inert atmosphere Efficient coupling, versatile Sensitive to moisture and air

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • The oxadiazole moiety has been extensively studied for its anticancer properties. Compounds containing this structure have shown potential as inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis. For instance, derivatives of oxadiazoles have demonstrated IC50 values ranging from 0.47 to 1.4 µM against various cancer cell lines .
  • Antimicrobial Properties
    • Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria. In vitro studies have shown that these compounds can inhibit the growth of pathogens such as Bacillus cereus and Staphylococcus aureus . The presence of the chlorophenyl group enhances lipophilicity, facilitating better membrane penetration and efficacy .
  • Anti-Diabetic Effects
    • Some studies have explored the potential of oxadiazole derivatives as anti-diabetic agents. In silico studies suggest that these compounds can interact with key metabolic enzymes, potentially improving insulin sensitivity and glucose metabolism .

Agricultural Applications

  • Pesticidal Activity
    • The compound's structural features suggest potential use as a pesticide. Oxadiazoles are known to exhibit insecticidal properties, making them candidates for developing new agricultural chemicals aimed at pest control .
  • Herbicidal Properties
    • Preliminary studies indicate that oxadiazole derivatives may possess herbicidal activity, which could be beneficial in managing weed populations in agricultural settings .

Case Study 1: Anticancer Activity Assessment

A study synthesized various oxadiazole derivatives, including those similar to 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine. The anticancer efficacy was evaluated using the NCI-60 cell line panel, revealing potent cytotoxic effects against several cancer types .

Case Study 2: Antimicrobial Testing

In a comparative study on antimicrobial activities, synthesized oxadiazole compounds were tested against a range of bacterial strains using disc diffusion methods. Results indicated that compounds with chlorophenyl substitutions exhibited enhanced antibacterial properties compared to their non-chlorinated counterparts .

Mechanism of Action

The mechanism of action of 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Oxadiazole/Pyrazole) Purity Key Structural Features
This compound Likely C₁₃H₁₂ClN₅O ~297.7 g/mol 3-Chlorophenyl (oxadiazole), N-methyl (pyrazole) N/A Chlorine enhances lipophilicity; methylamine improves solubility
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-3-N-(propyl)-1H-pyrazole-3,5-diamine C₁₅H₁₈N₆O 298.35 g/mol 4-Methylphenyl (oxadiazole), N-propyl (pyrazole) 95% Methyl group reduces steric hindrance; propyl increases hydrophobicity
N3-(4-Chlorophenyl)-4H-1,2,4-triazole-3,5-diamine C₈H₈ClN₅ 209.6 g/mol 4-Chlorophenyl (triazole) N/A Triazole core alters ring strain and hydrogen-bonding capacity
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde C₁₂H₉ClF₃N₂OS 327.7 g/mol 3-Chlorophenylsulfanyl, trifluoromethyl (pyrazole) N/A Sulfanyl and trifluoromethyl groups enhance electronic asymmetry

Key Observations:

Substituent Effects: The 3-chlorophenyl group in the target compound introduces steric and electronic effects distinct from the 4-methylphenyl analog . N-methyl vs. N-propyl substitution on the pyrazole ring influences solubility: methyl enhances hydrophilicity, whereas propyl increases hydrophobicity .

Functional Group Impact :

  • The trifluoromethyl and sulfanyl groups in 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde introduce strong electronegativity and steric bulk, which are absent in the target compound .

Research Findings and Methodological Insights

  • Structural Characterization :
    Crystal structures of related pyrazoline derivatives (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) were resolved using SHELX software, a standard tool for small-molecule refinement . This suggests analogous methods could confirm the target compound’s conformation.

Biological Activity

4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine is a synthetic compound that belongs to the class of pyrazoles and oxadiazoles. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₃ClN₆O. The presence of both pyrazole and oxadiazole rings in its structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds with pyrazole and oxadiazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrazoles possess broad-spectrum antibacterial activity against various strains of bacteria, including E. coli and Staphylococcus aureus . The compound's structure allows it to interact effectively with microbial cell membranes or enzymes critical for bacterial survival.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been widely studied. For instance, certain pyrazole compounds have shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that this compound may also exhibit similar anti-inflammatory effects.

Anticancer Activity

Pyrazoles have been explored for their anticancer properties. Studies have reported that specific pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo . The compound may share these properties due to its structural characteristics that facilitate interaction with cancer cell pathways.

Synthesis and Evaluation

A recent study synthesized a series of pyrazole derivatives and evaluated their biological activities. Among these, compounds similar to this compound were tested for their efficacy against various cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations .

Structure-Activity Relationship (SAR)

The SAR analysis has shown that modifications in the pyrazole ring can significantly enhance biological activity. For example, the introduction of halogen substituents has been associated with increased potency against certain bacterial strains . This insight is crucial for further development of more effective derivatives.

Data Table: Biological Activities Summary

Activity Tested Compounds Results
AntimicrobialPyrazole derivativesEffective against E. coli, S. aureus
Anti-inflammatoryPyrazole analogsInhibition of TNF-α and IL-6
AnticancerVarious pyrazole derivativesInduced apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. For example, oxadiazole rings are typically formed via cyclization of acyl hydrazides with nitriles under acidic conditions. Pyrazole cores are synthesized using 1,3-dipolar cycloaddition or condensation of β-ketoesters with hydrazines. Key intermediates should be characterized using NMR (¹H/¹³C), HPLC for purity, and mass spectrometry for molecular confirmation. Evidence from heterocyclic synthesis (e.g., substituted pyrazoles and oxadiazoles in and ) supports these methods .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Combine orthogonal analytical techniques:

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
  • Spectroscopy : High-resolution mass spectrometry (HRMS) for exact mass confirmation and FT-IR to verify functional groups (e.g., C-Cl stretch at ~750 cm⁻¹).
  • Thermal Analysis : Differential scanning calorimetry (DSC) to assess melting point consistency. Reference , which details analogous compound characterization .

Q. What preliminary assays are suitable for evaluating biological activity?

  • Methodological Answer : For initial screening, use in vitro enzyme inhibition assays (e.g., kinase or protease targets) with fluorescence-based readouts. Dose-response curves (IC₅₀ values) should be generated at concentrations ranging from 1 nM to 100 µM. Cell viability assays (e.g., MTT) in relevant cell lines can assess cytotoxicity. emphasizes practical training in chemical biology methods for such assays .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields of the oxadiazole intermediate?

  • Methodological Answer : Apply a statistical design of experiments (DoE) approach, such as a Box-Behnken or central composite design, to test variables like temperature, solvent polarity, and catalyst loading. For example, highlights the use of DoE in chemical technology to minimize experimental runs while maximizing data quality. Quantum chemical calculations (e.g., DFT) can predict transition states and guide solvent selection () .

Q. How should researchers address contradictions in biological activity data across different assay platforms?

  • Methodological Answer : Conduct a meta-analysis using standardized positive controls (e.g., known inhibitors) and validate assay reproducibility via Z’-factor calculations. Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity). emphasizes data-driven approaches and simulation tools to resolve inconsistencies .

Q. What computational strategies can predict substituent effects on target binding affinity?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) with homology-modeled protein structures. Free energy perturbation (FEP) or MM-GBSA calculations quantify substituent contributions. ’s ICReDD framework integrates computational and experimental data to refine predictions .

Q. How can metabolic stability and toxicity be assessed preclinically?

  • Methodological Answer :

  • Metabolic Stability : Incubate the compound with liver microsomes (human/rodent) and analyze via LC-MS/MS for parent compound depletion.
  • Toxicity : Use zebrafish embryos for acute toxicity screening or high-content imaging in HepG2 cells for hepatotoxicity. ’s focus on environmental fate of pollutants provides methodologies for stability studies .

Q. What strategies improve selectivity against off-target receptors in SAR studies?

  • Methodological Answer : Synthesize analogs with systematic substituent variations (e.g., halogen replacement, methyl vs. ethyl groups) and screen against a panel of structurally related receptors. Structure-activity relationship (SAR) heatmaps can identify critical substituents. demonstrates this approach for pyrazole derivatives .

Data Presentation

Parameter Example Data Method Reference
Synthetic Yield65–78% (oxadiazole intermediate)DoE-optimized cyclization
IC₅₀ (Enzyme X)12.3 ± 1.5 nMFluorescence polarization assay
LogP (Predicted)2.8SwissADME
Metabolic Half-life43 min (human microsomes)LC-MS/MS

Key Considerations

  • Cross-Disciplinary Integration : Combine synthetic chemistry with computational modeling () and advanced analytics ( ) to accelerate discovery.
  • Reproducibility : Adhere to CRDC guidelines () for reaction fundamentals and process control.
  • Safety : Follow protocols in for handling hazardous intermediates (e.g., chlorophenyl derivatives).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine
Reactant of Route 2
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine

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